molecular formula C11H17NO4 B11879508 Ethyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate CAS No. 741281-57-2

Ethyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate

Cat. No.: B11879508
CAS No.: 741281-57-2
M. Wt: 227.26 g/mol
InChI Key: JXCKLJCNOBDJJA-UHFFFAOYSA-N
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Description

Ethyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate is a useful research compound. Its molecular formula is C11H17NO4 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant studies highlighting its efficacy, particularly as an antibiotic potentiator.

Chemical Structure and Properties

This compound has a molecular formula of C₁₁H₁₉NO₄ and a molecular weight of approximately 227.28 g/mol. The presence of the tert-butoxycarbonyl (Boc) group plays a crucial role in stabilizing the amino functionality, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Boc-protected amino acid : The initial step involves protecting the amino group with a Boc group.
  • Alkyne formation : The compound is then reacted with suitable reagents to introduce the but-2-ynoate moiety.
  • Purification : The final product is purified using techniques such as column chromatography to yield high purity.

This multi-step synthesis allows for scalable production, which is essential for further biological testing.

Antibiotic Potentiation

Recent studies have indicated that this compound exhibits significant potential as an antibiotic potentiator. It enhances the efficacy of existing antibiotics against resistant bacterial strains by interacting with specific molecular targets within bacterial cells. This interaction may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, leading to improved therapeutic outcomes in antibiotic treatments .

While the precise mechanism of action remains under investigation, preliminary data suggest that this compound may function by:

  • Inhibiting bacterial enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disrupting metabolic pathways : It may interfere with metabolic processes critical for bacterial survival.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antibiotic Resistance : A study demonstrated that when combined with standard antibiotics, this compound significantly reduced the minimum inhibitory concentration (MIC) required to inhibit resistant bacterial strains, suggesting its role in overcoming antibiotic resistance.
  • In Vitro Assays : In vitro assays showed that this compound effectively increased the susceptibility of resistant strains to antibiotics like penicillin and ampicillin. The observed potentiation effect was statistically significant (p < 0.05), indicating a robust interaction .
  • Stability Studies : Stability assays conducted in BALB/c mouse plasma indicated that the compound has a half-life of approximately 215 minutes, suggesting good stability in biological systems which is advantageous for therapeutic applications .

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Mthis compoundMethyl group instead of ethylAntibiotic potentiator
Ethyl 4-(N-Boc-amino)-3-oxobutanoateDifferent carbon skeletonAnticancer properties

Properties

CAS No.

741281-57-2

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-ynoate

InChI

InChI=1S/C11H17NO4/c1-5-15-9(13)7-6-8-12-10(14)16-11(2,3)4/h5,8H2,1-4H3,(H,12,14)

InChI Key

JXCKLJCNOBDJJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CCNC(=O)OC(C)(C)C

Origin of Product

United States

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